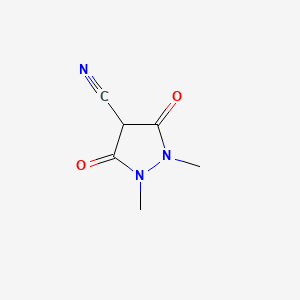
4-Amino-2-iodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H5ClINO. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and an iodine atom at the 2-position, along with a chloride group attached to the carbonyl carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-iodobenzoyl chloride typically involves the iodination of 4-aminobenzoic acid followed by the conversion of the resulting 4-amino-2-iodobenzoic acid to its corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The conversion to the acid chloride is commonly performed using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The iodine atom can be involved in oxidation or reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as nitric acid for iodination.
Major Products Formed:
Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.
Coupled Products: Involving the formation of new carbon-carbon bonds in coupling reactions.
Applications De Recherche Scientifique
4-Amino-2-iodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-amino-2-iodobenzoyl chloride largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. The iodine atom can participate in various oxidative processes, while the amino group can engage in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
2-Iodobenzoyl Chloride: Similar structure but lacks the amino group.
4-Iodobenzoyl Chloride: Similar structure but lacks the amino group at the 4-position.
4-Amino-2-chlorobenzoyl Chloride: Similar structure but has a chlorine atom instead of iodine.
Uniqueness: 4-Amino-2-iodobenzoyl chloride is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H5ClINO |
|---|---|
Poids moléculaire |
281.48 g/mol |
Nom IUPAC |
4-amino-2-iodobenzoyl chloride |
InChI |
InChI=1S/C7H5ClINO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H,10H2 |
Clé InChI |
QHAWVNYCKYMZKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)I)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)


![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)




![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)


